Stevia Powder

Sweetness Potency Calorie Reduction Food Formulation

High-purity Rebaudioside A (≥98% HPLC) is the dominant glycoside in premium Stevia Powder, delivering 200–400x sucrose sweetness with a clean taste. Unlike generic stevia extracts—where variable Reb A:Stevioside ratios cause bitter off-notes—this high-Reb-A grade ensures minimal bitterness. Thermal stability (decomp. ~137°C) and pH resilience make it ideal for reduced-sugar beverages, baked goods, dairy, and pharma taste-masking. Specify glycoside profile upon inquiry for batch consistency.

Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
CAS No. 58543-16-1
Cat. No. B1679245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevia Powder
CAS58543-16-1
Synonyms19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosyl-13-hydroxykaur-16-en-19-oic acid
19-O-beta-glucopyranosyl-13-O-(beta-glucopyranosyl(1-2)-beta-glucopyranosyl(1-3))-beta-glucopyranosylsteviol
rebaudioside A
Molecular FormulaC44H70O23
Molecular Weight967.0 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
InChIKeyHELXLJCILKEWJH-NCGAPWICSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Stevia Powder (CAS 58543-16-1): Technical Overview for Procurement and Formulation


Stevia Powder, predominantly composed of the steviol glycoside Rebaudioside A (CAS 58543-16-1), is a high-intensity, non-nutritive sweetener extracted from the leaves of *Stevia rebaudiana*. It is characterized by a sweetness potency 200-400 times that of sucrose and a high-purity commercial specification (typically ≥95% total steviol glycosides, with Reb A content ≥90% [1]). Stevia Powder exhibits a thermal decomposition temperature of approximately 137°C, indicating stability under typical food processing conditions [2].

Why All Stevia Is Not the Same: Critical Variability in Glycoside Profile and Purity


Procurement of 'Stevia Powder' cannot be based on a generic specification, as the functional performance of stevia-based sweeteners is directly tied to the specific steviol glycoside composition and purity. Different stevia products exhibit wide variation in the ratio of key glycosides, such as Rebaudioside A (Reb A) and Stevioside [1]. This ratio is the primary determinant of both sweetness quality and the presence of undesirable bitter aftertastes [2]. A lower Reb A:Stevioside ratio results in a product with a more pronounced bitter aftertaste and a less sucrose-like sweetness profile [3]. Furthermore, products may contain varying levels of minor glycosides (e.g., Reb D, Reb M) that further modulate sensory characteristics [4]. Substituting a high-purity, Reb A-dominant powder with a lower-grade extract can compromise final product taste, consumer acceptance, and the ability to meet clean-label claims.

Quantifiable Differentiation of High-Purity Rebaudioside A Stevia Powder


Sweetness Potency and Caloric Density vs. Sucrose and High-Intensity Analogs

Stevia Powder (Reb A) demonstrates a sweetness potency that is 200-400 times that of sucrose [1], enabling a >99% reduction in caloric content from sweeteners when used as a direct replacement. This places it in a distinct category from sugar alcohols like erythritol (60-80% sweetness of sucrose) and xylitol (equal sweetness to sucrose), which provide significant calories (0.2 kcal/g and 2.4 kcal/g, respectively) [2]. It also offers a defined potency compared to other high-intensity sweeteners: Sucralose exhibits a potency of 600 times sucrose, while Aspartame is 200 times as sweet [1]. This quantitative differentiation is critical for cost-in-use calculations and achieving specific sweetness intensity targets in calorie-reduced formulations.

Sweetness Potency Calorie Reduction Food Formulation

Thermal Decomposition Stability vs. Other High-Intensity Sweeteners

In direct comparative thermal analysis, a sample containing steviol glycosides demonstrated a higher thermal stability, with an initial decomposition temperature of approximately 137 °C, which was superior to the thermal performance of aspartame, saccharin, and sucralose in the same study [1]. This higher decomposition temperature is critical for applications involving baking, pasteurization, and other thermal processes where sweeteners like aspartame can degrade, leading to loss of sweetness [2].

Thermal Stability Baking Applications Shelf-Life

Sensory Profile: Bitterness and Aftertaste Reduction via Glycoside Ratio Control

The sensory quality of Stevia Powder is inversely correlated with its Stevioside: Rebaudioside A ratio. Native stevia leaf extract typically exhibits a Stevioside:Reb A ratio of approximately 2:1, which is associated with a pronounced bitter and licorice-like aftertaste [1]. Conversely, high-purity Rebaudioside A (Reb A) products (e.g., ≥90% Reb A) have an inverted ratio (≥9:1 Reb A:Stevioside). Sensory analysis of pure compounds shows that Reb A is rated as 85% sweet/12% bitter, whereas Stevioside is rated as 62% sweet/30% bitter [2]. Further refinement with minor glycosides like Reb D and M can reduce perceived bitterness to levels not significantly different from sucrose [3].

Sensory Analysis Aftertaste Mitigation Rebaudioside A Ratio

Glycemic Index (GI) and Caloric Impact vs. Sugar Alcohols and Nutritive Sweeteners

Stevia Powder has a verified Glycemic Index (GI) of 0, meaning it does not raise blood glucose or insulin levels [1]. This differentiates it from many sugar alcohols and nutritive sweeteners. For instance, while Stevia and erythritol both have a GI of 0, maltitol has a GI of 35, and xylitol has a GI of 7-13 [2]. This distinction is critical for formulating products intended for diabetic populations or those seeking strict blood sugar management, as even the moderate GI impact of sugar alcohols can be clinically significant for some individuals [3].

Glycemic Index Blood Glucose Response Diabetes-Friendly Formulation

High-Value Industrial and Research Applications for High-Purity Stevia Powder


Calorie-Reduced and Sugar-Free Beverage Formulation

Leveraging its high sweetness potency (200-400x sucrose) [1] and superior thermal/pH stability [2], high-purity Stevia Powder is optimally suited for carbonated soft drinks, flavored waters, and ready-to-drink teas. Its stability during pasteurization and its zero-calorie, zero-glycemic impact profile [3] make it a foundational ingredient for clean-label, functional beverages targeting weight management and diabetic consumers.

Heat-Stable Bakery and Confectionery Products

The thermal stability of steviol glycosides (decomposition ~137°C) [1] makes Stevia Powder a viable high-intensity sweetener for baked goods, confectionery, and other thermally processed items. Unlike aspartame, which can degrade under heat [2], a high-purity Reb A powder will retain its sweetness profile throughout the baking process. This enables the production of sugar-free or reduced-sugar cakes, cookies, and chocolates without compromising sweetness intensity due to process degradation.

Sensory-Optimized Dairy and Frozen Desserts

For premium ice creams, yogurts, and dairy-based desserts, the selection of a high-purity Reb A powder (≥90% Reb A) is essential to minimize bitter aftertaste [1]. This grade of Stevia Powder enables sugar reduction in dairy applications where flavor delicacy is paramount. Further blending with minor glycosides (e.g., Reb D, Reb M) or bulking agents can create a sweetness profile that is not significantly different from sucrose [2], thus overcoming the primary sensory hurdle for stevia use in this category.

Pharmaceutical and Nutraceutical Excipient for Taste-Masking

In pharmaceutical research and manufacturing, high-purity Stevia Powder is employed as a natural, non-cariogenic, and non-glycemic sweetener in oral suspensions, chewable tablets, and medicated confections. Its intense sweetness [1] allows for efficient taste-masking of bitter active pharmaceutical ingredients (APIs) with a minimal impact on the formulation's bulk properties or caloric content, which is a critical advantage in pediatric and geriatric dosage form development.

Quote Request

Request a Quote for Stevia Powder

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.